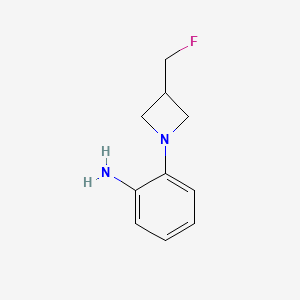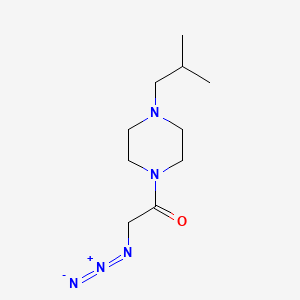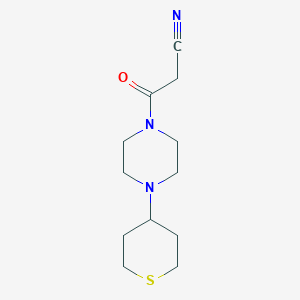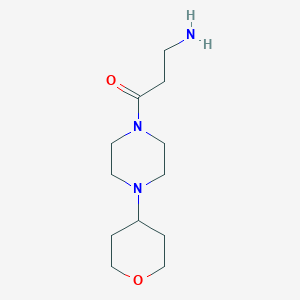![molecular formula C9H15F3N2 B1492085 5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2097966-47-5](/img/structure/B1492085.png)
5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole
説明
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . N-Phthalimidoaziridines are synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments . When heated in the presence of N-arylmaleimide, they yield the corresponding N-phthalimidopyrrolidines .Chemical Reactions Analysis
The chemical reactions involving octahydropyrrolo[3,4-c]pyrroles are quite complex. They involve several pharmacophoric groups (the aziridine, oxadiazole, pyridine, and phthalimide moieties), making them potential active ingredients of medicines .将来の方向性
Pyrrole-containing compounds like “5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole” have diverse therapeutic response profiles, making them attractive targets for further investigation . Researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .
作用機序
Target of Action
Pyrrole derivatives, which include “5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole”, often target various enzymes and receptors in the body. The specific targets can vary widely depending on the exact structure of the compound .
Biochemical Pathways
Pyrrole derivatives can affect a variety of biochemical pathways. For example, some pyrrole derivatives have been shown to inhibit kinase enzymes, which play a key role in signal transduction pathways .
Result of Action
Pyrrole derivatives often have diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
生化学分析
Biochemical Properties
5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with nicotinic acetylcholine receptors (nAChRs), specifically targeting alpha4beta2 and alpha7 subtypes . These interactions are crucial as they influence neurotransmission and can have implications in neurological research. Additionally, the trifluoromethyl group in the compound enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, particularly those involving neurotransmitters. It influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Studies have demonstrated its potential in altering the activity of key metabolic enzymes, thereby impacting cellular energy production and overall metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with nicotinic acetylcholine receptors involves binding to the receptor sites, leading to changes in ion channel activity and subsequent cellular responses . Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature variations . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and neurotransmission, while higher doses can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects. These findings are essential for determining safe and effective dosage levels for potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s and other oxidoreductases . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic processes within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature . The compound can easily cross cell membranes and is distributed throughout various cellular compartments. It interacts with transporters and binding proteins, which aid in its localization and accumulation within specific tissues . These properties are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is known to localize within the cytoplasm and nucleus, where it can exert its effects on cellular processes. Its presence in specific compartments, such as the mitochondria or endoplasmic reticulum, can impact its activity and function . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-ethyl-3-(trifluoromethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2/c1-2-14-4-6-3-13-8(7(6)5-14)9(10,11)12/h6-8,13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTLRDGESXQIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CNC(C2C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one](/img/structure/B1492002.png)





![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid](/img/structure/B1492010.png)
![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline](/img/structure/B1492012.png)
![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492014.png)
![6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1492015.png)


![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)

